Germicidin

説明

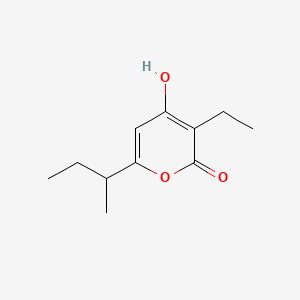

Germicidin is a group of natural products derived from Streptomyces species, specifically known for its role as an autoregulatory inhibitor of spore germination. The compound exists in several homologs, including this compound A, this compound B, this compound C, and surugapyrone A (this compound D). These compounds are characterized by their pyran-2-one structure and exhibit various biological activities, including inhibition of spore germination and potential pharmaceutical applications .

科学的研究の応用

Germicidin has a wide range of scientific research applications, including:

Chemistry: this compound is studied for its unique biosynthetic pathway and potential as a model compound for understanding polyketide synthesis.

Biology: The compound’s role as an autoregulatory inhibitor of spore germination makes it a valuable tool for studying microbial development and interspecies communication.

Medicine: this compound exhibits potential antibiotic and antifungal activities, making it a candidate for pharmaceutical development.

準備方法

Synthetic Routes and Reaction Conditions: Germicidin is biosynthesized through a type III polyketide synthase called this compound synthase. This enzyme exhibits high substrate flexibility, accepting a variety of acyl groups carried and transferred through a thioester bond by either coenzyme A or acyl carrier protein. The catalytic efficiency is significantly higher when acyl carrier protein is the acyl carrier .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Streptomyces species under controlled conditions. The production process includes the fermentation of Streptomyces cultures, followed by extraction and purification of this compound using techniques such as high-performance liquid chromatography and mass spectrometry .

化学反応の分析

Types of Reactions: Germicidin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use nucleophiles such as amines or thiols under mild conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

作用機序

Germicidin exerts its effects by inhibiting the germination of spores in Streptomyces species. The compound binds to specific molecular targets involved in the germination process, preventing the transition from spore to vegetative growth. This inhibition is reversible, and this compound also affects hyphal elongation, further influencing microbial development .

類似化合物との比較

Germicidin is unique among similar compounds due to its specific role as an autoregulatory inhibitor of spore germination. Similar compounds include:

Isothis compound A and B: These compounds are structurally related to this compound and exhibit similar inhibitory effects on spore germination.

Violapyrones: These compounds, isolated from Streptomyces violascens, also possess antibacterial properties.

Photopyrones: Isolated from Photorhabdus luminescens, these compounds act as bacterial signaling molecules.

Myxopyronins and Corallopyronins: These compounds are inhibitors of bacterial RNA synthesis and exhibit antifungal activities.

生物活性

Germicidin, a polyketide compound produced by various Streptomyces species, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial properties, effects on spore germination, and antioxidant activities, supported by data tables and relevant case studies.

Overview of this compound

Germicidins are a family of compounds primarily identified in Streptomyces coelicolor and other related species. They are classified as type III polyketides and exhibit diverse biological activities, including antibacterial and antifungal effects. The primary germicidins studied include this compound A, B, C, and D.

Antibacterial Activity

Research has shown varied antibacterial activity among different germicidins. Notably, this compound A has been reported to have inhibitory effects on the germination of Streptomyces spores and certain bacterial strains.

Table 1: Antibacterial Activity of Germicidins

| Compound | Tested Strains | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|---|

| This compound A | Staphylococcus aureus | 40 pg/mL | Inhibits spore germination |

| This compound B | Micrococcus luteus | Weak activity noted | Limited effectiveness |

| This compound C | Escherichia coli | Not determined | No significant activity |

| This compound D | Various strains | Not determined | Further studies needed |

The antibacterial activity of germicidins was assessed through various assays, with results indicating that while this compound A shows potent inhibitory effects at low concentrations, other members of the family exhibit limited activity against common bacterial pathogens .

Effects on Spore Germination

This compound A is particularly noted for its role in regulating spore germination in Streptomyces. It acts as an autoregulatory inhibitor, preventing premature germination and ensuring proper developmental timing.

Case Study: Inhibition of Spore Germination

In a controlled study, spore extracts from S. coelicolor were analyzed for this compound content and their effects on spore germination. The results indicated that:

- This compound A inhibited spore germination at concentrations above 1 μg/mL.

- The extract contained approximately 5.4 μg of this compound A per dish, correlating with observed inhibitory activity .

This study highlights the physiological role of germicidins as self-inhibitors in the life cycle of Streptomyces, contributing to the understanding of microbial ecology and development.

Antioxidant Activity

Recent studies have also explored the antioxidant properties of germicidins. This compound A and B were isolated from marine-derived Streptomyces strains and evaluated for their antioxidant capacity.

Table 2: Antioxidant Activity of Germicidins

| Compound | Assay Type | IC50 (µg/mL) | Observations |

|---|---|---|---|

| This compound A | DPPH Scavenging | 25 | Effective in scavenging free radicals |

| This compound B | ABTS Assay | 30 | Moderate antioxidant activity |

The findings suggest that both compounds exhibit significant antioxidant activity, which may contribute to their overall biological effectiveness .

特性

IUPAC Name |

6-butan-2-yl-3-ethyl-4-hydroxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-4-7(3)10-6-9(12)8(5-2)11(13)14-10/h6-7,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQKQKITPJTEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(OC1=O)C(C)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20934217 | |

| Record name | Germicidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151271-57-7 | |

| Record name | Germicidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germicidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。